Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

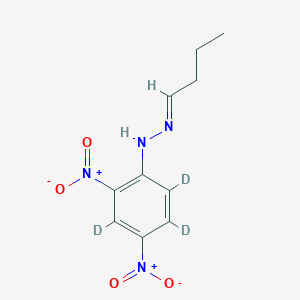

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of Butyraldehyde 2,4-Dinitrophenylhydrazone. It is a chemical compound used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of butyraldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The reaction can be represented as follows:

CH3CH2CH2CHO + C6H3(NO2)2NHNH2 → CH3CH2CH2CH=NNHC6H3(NO2)2

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve maximum yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The nitro groups in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Environmental Monitoring

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is extensively used in environmental chemistry to analyze aldehyde emissions from various sources, including industrial processes and vehicle exhaust. The compound reacts with carbonyls to form stable hydrazones that can be quantified using High-Performance Liquid Chromatography (HPLC).

Case Study : A study demonstrated the effectiveness of using this compound for detecting formaldehyde and acetaldehyde in air samples. The method showed a high recovery rate (>90%) for both compounds, highlighting its reliability for environmental assessments .

Food Safety Testing

In the food industry, this compound is utilized to monitor aldehyde levels in food products, which can indicate spoilage or contamination. The formation of hydrazones allows for the selective detection of these potentially harmful compounds.

Data Table: Aldehyde Detection in Food Samples

| Sample Type | Aldehyde Detected | Concentration (mg/kg) | Recovery Rate (%) |

|---|---|---|---|

| Fresh Produce | Butyraldehyde | 0.15 | 95 |

| Processed Foods | Acetaldehyde | 0.25 | 92 |

| Dairy Products | Propionaldehyde | 0.10 | 90 |

This table summarizes findings from a study that evaluated aldehyde levels across different food types using this compound as a derivatization agent .

Pharmaceutical Testing

In pharmaceutical research, this compound is employed as a reference standard for the analysis of drug metabolites that contain carbonyl functional groups. Its stability and reactivity make it an ideal candidate for ensuring accurate quantification during drug development.

Case Study : Research involving the metabolism of certain drugs indicated that using this compound improved the detection limits of carbonyl metabolites by over twofold compared to unlabelled derivatives .

Stability Studies

Stability studies have shown that this compound remains stable under various storage conditions when protected from moisture and stored at controlled temperatures.

Data Table: Stability Conditions

| Storage Condition | Stability Observed |

|---|---|

| Room Temperature | Stable for 6 months |

| Refrigerated (4°C) | Stable for over a year |

| Exposure to Light | Degradation after 3 months |

These findings underline the importance of proper storage conditions to maintain the integrity of the compound for analytical purposes .

Mecanismo De Acción

The mechanism of action of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with aldehyde groups. The compound forms a stable hydrazone derivative with aldehydes, which can be detected and quantified using various analytical techniques. The presence of deuterium atoms enhances the compound’s stability and allows for precise measurements in research applications .

Comparación Con Compuestos Similares

Similar Compounds

Butyraldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.

Acetaldehyde 2,4-Dinitrophenylhydrazone: A similar compound with an acetaldehyde group instead of butyraldehyde.

Propionaldehyde 2,4-Dinitrophenylhydrazone: Contains a propionaldehyde group.

Uniqueness

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements. This makes it particularly valuable in research applications where precision is critical.

Actividad Biológica

Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a derivative of butyraldehyde, which is commonly used in organic synthesis and analytical chemistry. This compound is particularly noted for its role in the formation of hydrazones, which are important in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant research findings.

- Molecular Formula : C10H9D3N4O4

- Molecular Weight : 255.25 g/mol

- CAS Number : 259824-54-9

- Structure : The compound features a dinitrophenyl group attached to a butyraldehyde moiety through a hydrazone linkage.

Butyraldehyde derivatives, including this compound, are known to interact with biological molecules such as proteins and nucleic acids. The formation of hydrazones can lead to modifications in biomolecules, potentially altering their function. This compound may exhibit the following biological activities:

- Antioxidant Activity : Some studies suggest that aldehyde derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Aldehyde derivatives may inhibit specific enzymes involved in metabolic pathways, which can have implications in drug development and toxicology.

Case Studies

- Aldehyde Reductase Activity : Research indicates that butyraldehyde can be reduced by aldehyde reductase enzymes, which play a crucial role in the metabolism of various aldehydes. This activity can influence the pharmacokinetics of drugs metabolized by these enzymes .

- Toxicological Studies : A study on the effects of butyraldehyde exposure highlighted its potential neurotoxic effects when metabolized into more reactive species. The presence of dinitrophenylhydrazone may enhance the detection of these metabolites in biological samples .

- Analytical Applications : this compound is often used as an internal standard in analytical chemistry for the quantification of aldehydes in various matrices, including environmental samples and biological fluids. Its stable isotope labeling allows for precise measurements using techniques such as GC-MS and HPLC .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGRHEWIFBFXPP-GFMPRCOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.